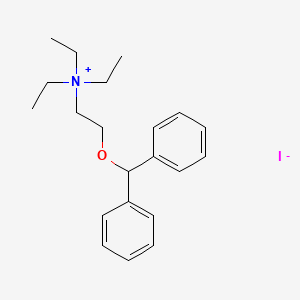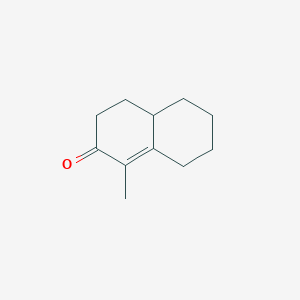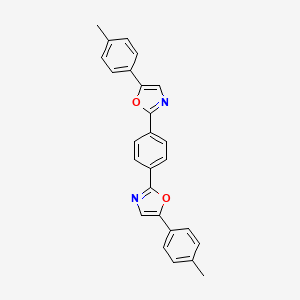
2,2'-(1,4-Phenylene)bis(5-(4-methylphenyl)oxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Phenylene)bis(5-(4-methylphenyl)oxazole) is an organic compound with the molecular formula C26H20N2O2 and a molecular weight of 392.4492 g/mol . It is also known by other names such as Dimethyl-POPOP and 1,4-Bis(2-(4-methyl-5-phenyloxazolyl))benzene . This compound is notable for its fluorescent properties and is used in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(5-(4-methylphenyl)oxazole) typically involves the reaction of 4-methylbenzoyl chloride with 2-aminophenol in the presence of a base to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,4-Phenylene)bis(5-(4-methylphenyl)oxazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
2,2’-(1,4-Phenylene)bis(5-(4-methylphenyl)oxazole) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to study cellular structures and functions.
Industry: Utilized in the production of scintillation cocktails for detecting radioactivity.
Mecanismo De Acción
The mechanism by which 2,2’-(1,4-Phenylene)bis(5-(4-methylphenyl)oxazole) exerts its effects is primarily through its fluorescent properties. When exposed to ultraviolet light, the compound absorbs energy and emits light at a different wavelength. This property is exploited in various applications, such as fluorescence microscopy and scintillation counting . The molecular targets and pathways involved include interactions with cellular components and the generation of reactive oxygen species in photodynamic therapy .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP): Another fluorescent compound with similar applications in scintillation counting and fluorescence microscopy.
2,2’-p-Phenylenebis(5-phenyloxazole): Used in similar applications but differs in its structural properties and fluorescence characteristics.
Uniqueness
2,2’-(1,4-Phenylene)bis(5-(4-methylphenyl)oxazole) is unique due to its specific structural features, which confer distinct fluorescence properties. Its ability to generate singlet oxygen makes it particularly valuable in photodynamic therapy .
Propiedades
Número CAS |
7091-75-0 |
|---|---|
Fórmula molecular |
C26H20N2O2 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
5-(4-methylphenyl)-2-[4-[5-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl]-1,3-oxazole |
InChI |
InChI=1S/C26H20N2O2/c1-17-3-7-19(8-4-17)23-15-27-25(29-23)21-11-13-22(14-12-21)26-28-16-24(30-26)20-9-5-18(2)6-10-20/h3-16H,1-2H3 |
Clave InChI |
VUDFDHUOFUAARZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C4=NC=C(O4)C5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


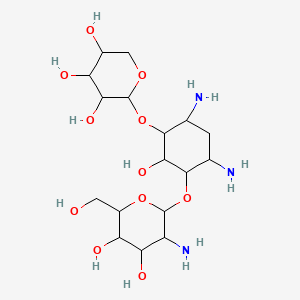
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13770787.png)
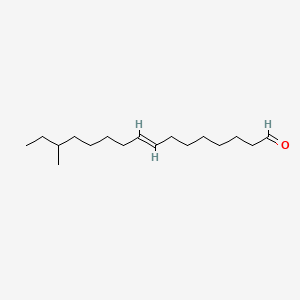
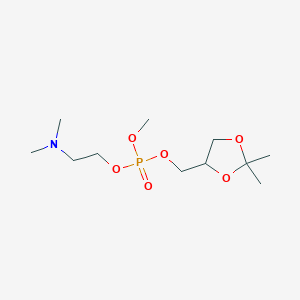
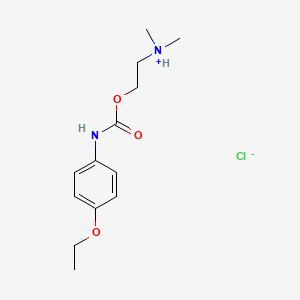
![7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B13770819.png)
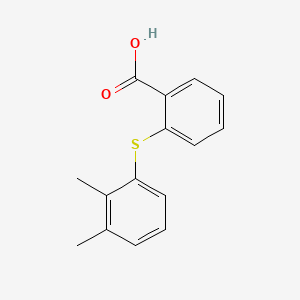
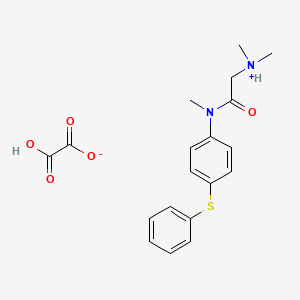

![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)
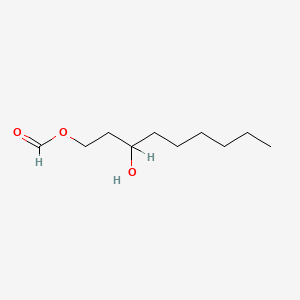
![[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride](/img/structure/B13770864.png)
